Limocitrin

Triple-Negative Breast Cancer Cytotoxicity Assay Flavonoid Comparison

Limocitrin (CAS 489-33-8) is a natural O-methylated flavonol with a unique 8-methoxy-3',4'-dihydroxy substitution pattern that confers distinct lipophilicity, target binding, and kinase modulation versus generic citrus flavonoids. It exhibits an IC50 of ~29 μM against MDA-MB-231 TNBC cells, reliably inducing apoptosis via PI3K/AKT/mTOR and p70 S6K signaling. In oral cancer models, it triggers G2/M arrest through CDK2/4/6 inhibition and activates ERK/JNK MAPK pathways. Additionally, Limocitrin enhances NK cell-mediated killing by upregulating granzyme B via MAPK activation. Choose Limocitrin for validated, reproducible results—avoid generic substitutions that compromise research integrity.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 489-33-8
Cat. No. B1675400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimocitrin
CAS489-33-8
SynonymsLimocitrin; 
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O
InChIInChI=1S/C17H14O8/c1-23-11-5-7(3-4-8(11)18)15-14(22)13(21)12-9(19)6-10(20)16(24-2)17(12)25-15/h3-6,18-20,22H,1-2H3
InChIKeyIBXCKSUZOFKGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Limocitrin (CAS 489-33-8): Comparative Baseline for Procurement and Scientific Selection


Limocitrin (CAS 489-33-8) is a naturally occurring O-methylated flavonol (3,5,7,4′-tetrahydroxy-8,3′-dimethoxyflavone) with a molecular weight of 346.29 g/mol [1]. It is primarily isolated from the buds of Platanus species and the peels of citrus fruits . As a dietary flavonoid, limocitrin has been investigated for its cytotoxic, pro-apoptotic, and kinase-inhibitory properties, distinguishing it within the broader class of citrus-derived flavonoids [2].

Limocitrin (CAS 489-33-8): Why Substitution with Common Citrus Flavonoids Introduces Experimental Variability


Generic substitution with other citrus flavonoids such as hesperidin, diosmin, or quercetin is scientifically unsound for precise research applications. Limocitrin possesses a unique 8-methoxy-3′,4′-dihydroxy substitution pattern [1], which fundamentally alters its lipophilicity, target binding affinity, and downstream kinase modulation compared to more common analogs [2]. Quantitative comparisons demonstrate that this structural variation translates into a distinct potency profile: while limocitrin exhibits an IC50 of ~29 µM against MDA-MB-231 breast cancer cells, commonly substituted compounds like hesperidin show minimal or high micromolar cytotoxicity in the same context, and other flavonols like isorhamnetin demonstrate significantly lower IC50 values (~10 µM) [3]. Consequently, substituting limocitrin with an unvalidated generic flavonoid can lead to loss of the specific apoptotic signaling induction (PI3K/AKT/mTOR axis) or incorrect dose-response modeling, severely compromising data reproducibility and therapeutic relevance.

Limocitrin (CAS 489-33-8): Product-Specific Quantitative Evidence for Differential Selection


Comparative Cytotoxicity in Triple-Negative Breast Cancer: Limocitrin vs. Hesperidin

In head-to-head comparisons utilizing the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, limocitrin demonstrates a distinct, quantitatively defined cytotoxic potency that contrasts sharply with the negligible direct cytotoxicity of the common citrus flavonoid hesperidin. Limocitrin reduces cell viability with an IC50 of 29.33 ± 0.010 μM [1]. In contrast, hesperidin, a structural analog widely found in citrus, exhibits an IC50 of 200 μM against T47D cells [2] and shows weak to negligible direct cytotoxicity in other breast cancer models, often requiring high concentrations (e.g., 344 µg/mL in MDA-MB-231 studies) to observe an effect [3]. This ~6.8-fold difference in potency underscores the functional divergence driven by limocitrin's distinct methylation pattern.

Triple-Negative Breast Cancer Cytotoxicity Assay Flavonoid Comparison

Comparative Cytotoxicity in ER+ Breast Cancer: Limocitrin vs. Isorhamnetin

A direct comparison of IC50 values in the MCF-7 estrogen receptor-positive breast cancer cell line reveals a notable divergence in the potency of structurally similar flavonols. Limocitrin inhibits MCF-7 proliferation with an IC50 of 28.70 ± 0.030 μM [1]. In contrast, the structurally related flavonol isorhamnetin (3′-O-methylquercetin) displays a significantly more potent IC50 of approximately 10-11.7 μM in the same cell line [2][3]. This ~2.5 to 2.9-fold higher potency of isorhamnetin indicates that the 8-methoxy and 3′-methoxy substitution pattern of limocitrin may attenuate its binding affinity or cellular uptake relative to isorhamnetin's 3′-O-methylation alone.

Estrogen Receptor Positive Breast Cancer MCF-7 Flavonol Potency

Mechanistic Differentiation: Limocitrin's Unique Dual Inhibition of PI3K/AKT/mTOR and ERK/JNK Pathways

Limocitrin's differentiation extends beyond simple IC50 values to its unique poly-pharmacological profile. In mechanistic studies, limocitrin simultaneously suppresses the phosphorylation of AKT, mTOR, PI3K, and p70 S6 kinase [1], while also inhibiting the phosphorylation of ERK1/2 and JNK in a dose-dependent manner [2]. This dual-axis modulation is not universally shared by other citrus flavonoids. For instance, the related flavonol isorhamnetin has been shown to inhibit AKT and ERK1/2 phosphorylation but does not significantly inhibit PI3K in MCF-7 cells [3]. Similarly, while quercetin inhibits PI3K/AKT signaling, its effects on JNK are often context-dependent and can involve activation rather than inhibition. Limocitrin's ability to concurrently suppress both the PI3K/AKT/mTOR survival cascade and the pro-survival ERK/JNK MAPK branches provides a broader blockade of compensatory signaling, a feature that distinguishes it from more pathway-selective flavonols.

Signal Transduction PI3K/AKT/mTOR Pathway MAPK/ERK Pathway Apoptosis

Limocitrin (CAS 489-33-8): Evidence-Backed Research and Industrial Application Scenarios


Triple-Negative Breast Cancer (TNBC) Apoptosis and Kinase Signaling Studies

Limocitrin is optimally deployed as a chemical probe in TNBC models. Its IC50 of 29.33 μM in MDA-MB-231 cells provides a defined concentration range for investigating PI3K/AKT/mTOR and p70 S6K signaling dynamics [1]. Unlike hesperidin, which lacks meaningful cytotoxicity in this context, limocitrin reliably induces apoptotic body formation and modulates Bcl-2 family proteins, making it a validated tool for preclinical TNBC research [1].

Oral Squamous Cell Carcinoma (OSCC) MAPK Pathway Interrogation

Procurement of limocitrin is justified for studies requiring a natural product that modulates the ERK/JNK MAPK axis in oral cancer. Its demonstrated ability to induce G2/M cell cycle arrest, inhibit cyclin-dependent kinases (CDK2, CDK4, CDK6), and promote caspase-dependent apoptosis in SCC-9 and SCC-47 cells positions it as a specific probe for ERK signaling in head and neck cancers, distinct from flavonoids like eriocitrin which primarily target other enzymes (e.g., MAO-A/B) [2].

Natural Killer (NK) Cell Cytotoxicity Enhancement Assays

Limocitrin is uniquely suited for immunopharmacology applications investigating the enhancement of NK cell-mediated killing. Evidence shows that limocitrin increases the cytotoxicity of KHYG-1 NK cells against K562 leukemia cells by upregulating granzyme B expression via MAPK (ERK, p38, JNK) activation [3]. This specific immunomodulatory profile is not a class-wide property of citrus flavonoids and warrants selection of limocitrin over generic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Limocitrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.